5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives has been explored in various studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized by NMR spectroscopy and confirmed using X-ray crystallography . Another study reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and subsequent copper-catalyzed coupling reactions with various sulfonamide derivatives .
Molecular Structure Analysis
The molecular structures of some derivatives have been elucidated using monocrystalline X-ray crystallography. For instance, the structures of certain imidazo[4,5-b]pyridine derivatives were confirmed, and their intermolecular contacts were analyzed through Hirshfeld surface analysis . In another study, the crystal structures of new pyridine derivatives were presented, highlighting the orientation of substituent groups and bond angles, which are crucial for understanding their reactivity .
Chemical Reactions Analysis
The reactivity of these pyridine derivatives has been investigated in various chemical reactions. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to other substituted pyridines demonstrates the potential of these compounds as precursors for new ligands . Additionally, the use of 4-bromo-3-formyl-substituted dihydropyrrole as a synthon for the synthesis of disubstituted nitroxides indicates the versatility of brominated pyridine derivatives in synthesizing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. For instance, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in pyridin-2-ylboron derivatives affect their stability and reactivity . The photoluminescent properties of certain complexes with pyridine derivatives have also been studied, revealing their potential applications in materials science .
Scientific Research Applications
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Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
- Method : The synthesis of 2H-Pyrans has been discussed in the literature, with various synthetic methods reported .
- Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
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Tetrahydropyran Synthesis
- Field : Organic Chemistry
- Application : Tetrahydropyrans are used in the synthesis of various compounds .
- Method : Various methods have been reported for the synthesis of tetrahydropyrans, including the use of cerium ammonium nitrate at room temperature .
- Results : Various fragrant compounds have been synthesized using this method .
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Preparation of Selective Small-Molecule Melanocortin-4 Receptor Agonist
- Field : Medicinal Chemistry
- Application : 4-Bromotetrahydropyran has been used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .
- Method : The specific method of application is not provided in the source .
- Results : This compound has shown efficacy in a pilot study of sexual dysfunction in humans .
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Preparation of 2-Hydroxyethyl Derivatives of Cardiolipin Analogs, Furan-Fused Compounds, Indoles, and Pyrazoles
- Field : Organic Chemistry
- Application : 2-(2-Bromoethoxy)tetrahydro-2H-pyran has been used in preparing 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of these preparations are not provided in the source .
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Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
- Field : Organic Chemistry
- Application : 4-Bromotetrahydropyran has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of these reactions are not provided in the source .
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Preparation of tellurated heterocycles
- Field : Organic Chemistry
- Application : 2-(Bromomethyl)tetrahydro-2H-pyran has been used in the preparation of tellurated heterocycles .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of these preparations are not provided in the source .
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Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
- Field : Organic Chemistry
- Application : 4-Bromotetrahydropyran has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of these reactions are not provided in the source .
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Preparation of tellurated heterocycles
- Field : Organic Chemistry
- Application : 2-(Bromomethyl)tetrahydro-2H-pyran has been used in the preparation of tellurated heterocycles .
- Method : The specific method of application is not provided in the source .
- Results : The results or outcomes of these preparations are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620000 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine | |
CAS RN |
494772-07-5 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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